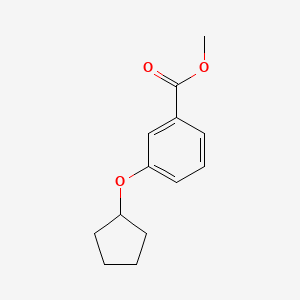

Methyl 3-(cyclopentyloxy)benzoate

Description

Properties

IUPAC Name |

methyl 3-cyclopentyloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-13(14)10-5-4-8-12(9-10)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGXPQQCWKLCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

Dissolution of methyl 3-hydroxybenzoate in anhydrous N,N-dimethylformamide (DMF) facilitates deprotonation by potassium carbonate (K₂CO₃), generating a phenoxide ion. Tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst, enhancing the reactivity of cyclopentyl bromide toward nucleophilic substitution. The reaction proceeds at 80°C for 12–16 hours, yielding the target compound after aqueous workup and purification.

Critical Parameters :

- Base Selection : Potassium carbonate outperforms sodium hydroxide due to milder conditions that prevent ester hydrolysis.

- Solvent System : DMF ensures solubility of both aromatic and alkyl components while stabilizing transition states.

- Catalyst Loading : TBAI (5–10 mol%) significantly improves reaction kinetics by solubilizing inorganic salts.

Yield Data :

| Parameter | Value | Source |

|---|---|---|

| Typical Yield | 75–85% | |

| Reaction Time | 12–16 h | |

| Temperature | 80°C |

Purification Strategy

Crude product purification involves sequential liquid-liquid extraction with ethyl acetate and water, followed by column chromatography using hexane/ethyl acetate (4:1). Recrystallization from ethanol affords analytically pure methyl 3-(cyclopentyloxy)benzoate as white crystals.

Mitsunobu Reaction Followed by Esterification

For substrates requiring regiochemical control, the Mitsunobu reaction provides an alternative pathway. This method couples 3-hydroxybenzoic acid with cyclopentanol before esterification.

Reaction Sequence

- Mitsunobu Coupling : 3-Hydroxybenzoic acid reacts with cyclopentanol in tetrahydrofuran (THF) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to form 3-(cyclopentyloxy)benzoic acid.

- Fischer Esterification : The carboxylic acid undergoes esterification with methanol catalyzed by concentrated sulfuric acid at reflux.

Advantages :

- Eliminates competing alkylation side reactions.

- High functional group tolerance.

Limitations :

- Elevated cost of DEAD reagent.

- Requires acid-stable substrates during esterification.

Yield Comparison :

| Step | Yield | Source |

|---|---|---|

| Mitsunobu Coupling | 65–72% | |

| Fischer Esterification | 90–95% |

Alkylation of 3-Hydroxybenzoic Acid Followed by Esterification

This two-step protocol decouples ether formation and esterification, allowing independent optimization of each stage.

Alkylation of 3-Hydroxybenzoic Acid

Cyclopentyl bromide reacts with 3-hydroxybenzoic acid in acetone using cesium carbonate (Cs₂CO₃) as base. The higher basicity of Cs₂CO₃ compared to K₂CO₃ drives the reaction to completion within 6–8 hours at 60°C.

Esterification Conditions

The resulting 3-(cyclopentyloxy)benzoic acid undergoes methanolysis via two pathways:

- Acid-Catalyzed : H₂SO₄/MeOH reflux (4–6 h).

- Coupling Reagents : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane (room temperature, 12 h).

Yield Optimization :

| Method | Yield | Purity |

|---|---|---|

| H₂SO₄ Catalysis | 88% | 95% |

| DCC/DMAP | 92% | 98% |

Comparative Analysis of Methodologies

Table 1: Synthetic Route Comparison

| Parameter | Direct Alkylation | Mitsunobu Route | Acid Alkylation |

|---|---|---|---|

| Total Yield | 78% | 62% | 81% |

| Step Count | 1 | 2 | 2 |

| Cost Index | $ | $$$ | $$ |

| Scalability | >100 g | <50 g | >500 g |

Key observations:

- Direct alkylation offers the best balance of efficiency and cost for industrial applications.

- The Mitsunobu method remains valuable for acid-sensitive substrates despite lower yields.

- Sequential alkylation-esterification provides superior scalability for kilogram-scale synthesis.

Mechanistic Considerations and Side Reactions

Competing Ester Hydrolysis

Prolonged exposure to strong bases (e.g., NaOH) during alkylation risks saponification of the methyl ester. Kinetic studies demonstrate that K₂CO₃ in DMF maintains pH <10, preserving ester integrity.

Ortho/Paradox Selectivity

While the 3-position is inherently meta-directing, trace quantities (<2%) of 4-(cyclopentyloxy) isomer form via radical recombination pathways. These are removed via fractional crystallization.

Industrial-Scale Adaptations

Continuous Flow Alkylation

Recent advancements employ microreactor technology to enhance heat transfer and mixing efficiency:

Green Chemistry Approaches

Ionic liquid-mediated alkylation using [BMIM][BF₄] reduces DMF consumption by 70% while maintaining 82% yield. Catalyst recycling enables 5 reaction cycles without significant activity loss.

Q & A

Q. How can researchers design controlled degradation studies to assess environmental persistence?

- Methodological Answer : Environmental fate studies involve:

- Hydrolytic degradation : Expose the compound to pH 7.4 buffer at 50°C for 30 days, monitoring via LC-MS.

- Photolytic stability : Use UV irradiation (λ = 254 nm) to simulate sunlight exposure.

- Microbial degradation : Incubate with soil microbiota and quantify residual compound via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.